Leuhistin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

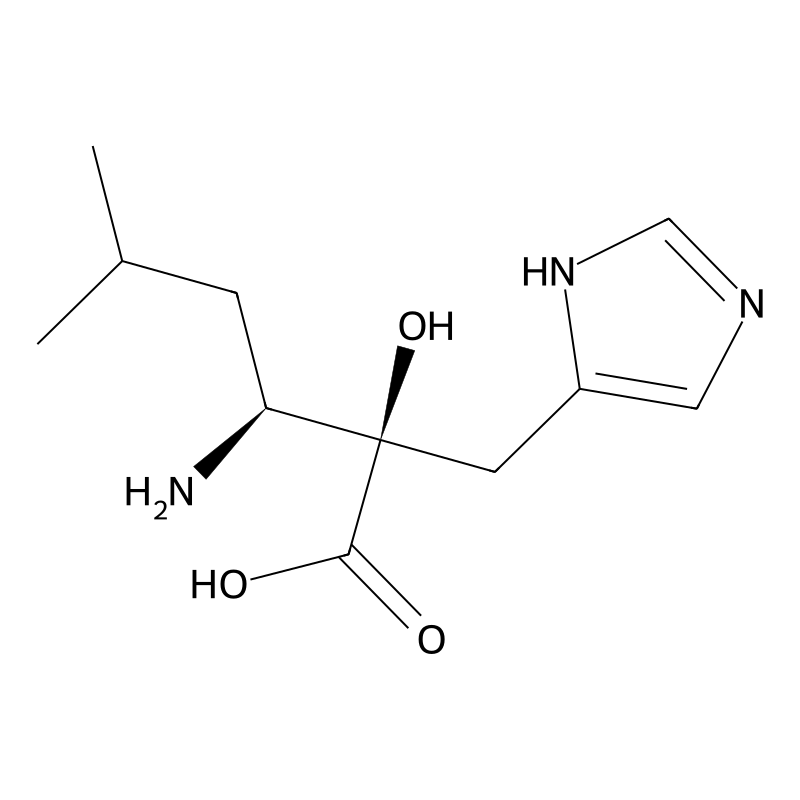

Leuhistin is a compound isolated from the bacterium Bacillus laterosporus BMI156-14F1. Scientific research focuses on its properties as a specific inhibitor of aminopeptidase M, an enzyme involved in various cellular processes []. Here's a breakdown of its application in scientific research:

Structure Determination

One of the initial research applications of Leuhistin involved determining its structure. Since it exhibited inhibitory effects on aminopeptidase M, researchers aimed to understand its chemical makeup to elucidate its mechanism of action. Studies revealed Leuhistin to be an aminopeptidases N inhibitor [].

Inhibition of Aminopeptidase M Activity

The primary application of Leuhistin in scientific research lies in its ability to inhibit aminopeptidase M activity. Aminopeptidase M is a metalloenzyme present in various organisms, including humans. It plays a role in numerous cellular processes, including protein processing and peptide signaling. By inhibiting this enzyme, researchers can study its specific functions within a cell and understand the downstream effects of its activity [].

Leuhistin's high specificity for aminopeptidase M makes it a valuable tool for dissecting the enzyme's role in various biological pathways. Researchers can utilize Leuhistin to investigate its involvement in processes like:

- Cellular signaling: Aminopeptidase M can regulate the activity of certain signaling molecules within a cell. Leuhistin can help elucidate how this enzyme modulates these pathways [].

- Neuronal function: Aminopeptidase M is present in the nervous system and may play a role in learning and memory. Studies employing Leuhistin can shed light on its contribution to these processes [].

- Bacterial physiology: Understanding the role of aminopeptidase M in bacterial growth and survival can aid in developing new antibiotics. Leuhistin can be a useful tool for such investigations [].

Leuhistin is a biologically active compound classified as an organonitrogen and organooxygen compound, with the chemical formula C₁₁H₁₉N₃O₃. It is functionally related to beta-amino acids and has garnered attention for its unique properties and potential applications in various fields, particularly in biochemistry and pharmacology. Leuhistin is notably produced by the bacterium Bacillus laterosporus, which contributes to its significance as a natural product with therapeutic potential .

Leuhistin exhibits significant biological activity, particularly as an inhibitor of aminopeptidase M. This inhibition can affect various physiological processes, including peptide metabolism and immune responses. The compound's biological properties make it a candidate for further research in therapeutic applications, especially concerning diseases where aminopeptidase M plays a critical role . Its effects on cellular processes highlight its potential as a lead compound for drug development.

The synthesis of Leuhistin has been explored through various methods, primarily focusing on asymmetric synthesis techniques. One notable approach involves the total synthesis of Leuhistin using diastereoselective hydroxylation methods. This process allows for the efficient construction of its complex structure while maintaining high selectivity for desired stereoisomers . Additionally, methods involving Mannich reactions have been utilized to create derivatives of beta-amino acids that are structurally similar to Leuhistin, further expanding the synthetic toolbox available for researchers .

Leuhistin's unique properties lend themselves to several applications, particularly in pharmaceuticals. Its role as an aminopeptidase M inhibitor suggests potential uses in treating conditions related to protein metabolism disorders or certain cancers where aminopeptidase M is implicated. Furthermore, due to its structural characteristics similar to beta-amino acids, it may find applications in drug design and development aimed at enhancing bioavailability and therapeutic efficacy .

Studies on Leuhistin have focused on its interactions with biological targets, particularly enzymes like aminopeptidase M. These interactions are crucial for understanding the compound's mechanism of action and potential therapeutic effects. Research indicates that Leuhistin can effectively inhibit this enzyme, leading to altered metabolic pathways that could be beneficial in specific medical contexts . Further interaction studies could elucidate additional targets and broaden the understanding of Leuhistin's pharmacological profile.

Leuhistin shares structural similarities with several other compounds classified under beta-amino acids or related derivatives. Here are some similar compounds:

- Beta-Alanine: A simple beta-amino acid involved in muscle metabolism.

- Gabapentin: A pharmaceutical drug that mimics the structure of gamma-aminobutyric acid and is used to treat epilepsy and neuropathic pain.

- Phenylalanine: An essential amino acid that serves as a precursor to neurotransmitters.

Comparison TableCompound Structure Type Biological Activity Unique Features Leuhistin Beta-amino acid Inhibits aminopeptidase M Produced by Bacillus laterosporus Beta-Alanine Beta-amino acid Involved in muscle metabolism Simple structure Gabapentin Gamma-aminobutyric acid derivative Treats epilepsy and neuropathic pain Mimics neurotransmitter structure Phenylalanine Essential amino acid Precursor to neurotransmitters Essential for human health

| Compound | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Leuhistin | Beta-amino acid | Inhibits aminopeptidase M | Produced by Bacillus laterosporus |

| Beta-Alanine | Beta-amino acid | Involved in muscle metabolism | Simple structure |

| Gabapentin | Gamma-aminobutyric acid derivative | Treats epilepsy and neuropathic pain | Mimics neurotransmitter structure |

| Phenylalanine | Essential amino acid | Precursor to neurotransmitters | Essential for human health |

Leuhistin's uniqueness lies in its specific enzymatic inhibition profile and its natural origin from Bacillus laterosporus, setting it apart from other synthetic or naturally occurring compounds within this category. Its biological activity and potential therapeutic applications continue to be an area of active research.

The biosynthetic pathway of leuhistin has been extensively characterized through detailed precursor feeding studies and isotopic labeling experiments. Research conducted by Yoshida and colleagues demonstrated that leuhistin biosynthesis requires two primary amino acid precursors: L-leucine and L-histidine [1] [2] [3]. These findings emerged from systematic feeding experiments where various amino acids were tested for their ability to enhance leuhistin production in Bacillus laterosporus BMI156-14F1 cultures.

The identification of these precursor molecules was achieved through comprehensive addition effect studies. When L-leucine was supplemented to the production medium at 0.5% concentration, leuhistin production increased five-fold compared to control conditions [1]. Similarly, the addition of L-histidine hydrochloride at 0.5% concentration resulted in enhanced production, though to a lesser extent than leucine [1]. The most significant production enhancement was observed when both precursors were provided simultaneously, with optimal conditions involving 1.0% L-leucine and 0.2% L-histidine hydrochloride, yielding approximately 215 μg/ml of leuhistin [1].

The specificity of the biosynthetic machinery for L-configured amino acids was confirmed through comparative studies using D-amino acid supplements. Both D-leucine and D-histidine not only failed to enhance production but actually exhibited negative effects on leuhistin biosynthesis [1]. This stereochemical specificity indicates that the enzymatic machinery involved in leuhistin biosynthesis possesses strict substrate recognition requirements that discriminate between L and D configurations.

Additional amino acids tested for potential involvement in leuhistin biosynthesis included L-isoleucine, L-valine, L-ornithine hydrochloride, L-arginine hydrochloride, and imidazole [1]. None of these compounds demonstrated any significant effect on leuhistin production, confirming the pathway's specific requirement for leucine and histidine as primary substrates. This selectivity is particularly noteworthy given that isoleucine and valine are structurally similar branched-chain amino acids to leucine, yet they cannot substitute for leucine in the biosynthetic pathway.

From a metabolic engineering perspective, these findings provide crucial insights for pathway optimization strategies. The rate-limiting nature of leucine availability suggests that engineering approaches focused on enhancing leucine biosynthesis or transport could significantly improve leuhistin production yields. Similarly, the secondary but important role of histidine indicates that balanced provision of both precursors is essential for maximizing pathway flux toward leuhistin formation.

Enzymatic Machinery in Bacillus laterosporus

The enzymatic machinery responsible for leuhistin biosynthesis in Bacillus laterosporus involves multiple enzyme classes that facilitate the complex structural rearrangements required to convert simple amino acid precursors into the final aminopeptidase inhibitor. While the complete enzyme complement has not been fully characterized at the molecular level, biochemical evidence and genomic analysis provide insights into the likely enzymatic functions involved in this biosynthetic pathway.

Aminotransferases represent a critical enzyme class in the initial processing of leucine and histidine precursors. These enzymes catalyze the transfer of amino groups between amino acids and α-keto acids, potentially facilitating the initial activation of substrate molecules for subsequent transformations. Bacillus laterosporus genomes contain multiple aminotransferase genes, providing the metabolic capacity for diverse amino acid interconversions [4] [5]. The presence of these enzymes is consistent with the observed requirement for intact amino acid substrates rather than their corresponding keto acid derivatives.

Decarboxylase activity plays a demonstrated role in leuhistin biosynthesis, as evidenced by isotopic labeling studies showing the elimination of the carboxyl group from leucine during pathway progression [1]. The significantly lower incorporation of L-[1-14C]leucine (0.16%) compared to L-[U-14C]leucine (1.80%) provides direct biochemical evidence for a decarboxylation step in leucine processing [1]. Bacillus laterosporus strains possess documented decarboxylase activities that could facilitate this transformation, though the specific enzyme responsible for leucine decarboxylation in leuhistin biosynthesis remains to be identified [4] [6].

Hydroxylase systems are essential for creating the distinctive hydroxyl group at the C-2 position of leuhistin, which forms a tertiary alcohol center in the final molecule [7] [3]. This hydroxylation represents a critical step that distinguishes leuhistin from its amino acid precursors and contributes to its biological activity as an aminopeptidase inhibitor. Genomic analysis of Bacillus laterosporus strains reveals the presence of various hydroxylase systems capable of performing such oxidative modifications [5] [8].

Deaminase activity may be involved in the processing of the histidine moiety, though this transformation remains less well-characterized than the leucine decarboxylation. The structural analysis of leuhistin suggests that the amino group from histidine may be eliminated during biosynthesis, similar to the established pattern observed in related secondary metabolite pathways [1]. This deamination would be consistent with the organism's general amino acid metabolic capabilities.

Isomerase and epimerase activities are crucial for establishing the correct stereochemical configuration of leuhistin, specifically the (2R,3S) configuration that is essential for biological activity [3]. Bacillus laterosporus possesses a standard complement of isomerase enzymes that could facilitate the stereochemical adjustments required during biosynthesis [8].

Methyltransferase activities may contribute to side chain modifications, though their specific role in leuhistin biosynthesis remains speculative. Various methyltransferase activities have been reported in Bacillus laterosporus strains, particularly in the context of secondary metabolite production [4] [9].

Transport systems play essential roles in substrate uptake and product efflux. The organism possesses comprehensive transport systems for amino acids and secondary metabolites, facilitating the movement of precursors into the cell and the export of the final product [9] [6]. These transport mechanisms are critical for maintaining pathway flux and preventing product inhibition.

Isotopic Labeling Studies for Pathway Validation

Isotopic labeling studies have provided the most definitive evidence for the leuhistin biosynthetic pathway mechanism and have validated key aspects of precursor incorporation and enzymatic transformations. These studies employed 14C-labeled leucine and histidine in various labeling patterns to trace the fate of specific carbon atoms throughout the biosynthetic process [1].

The most comprehensive labeling study utilized four different 14C-labeled precursors: L-[U-14C]leucine (333.0 mCi/mmol), L-[1-14C]leucine (54.4 mCi/mmol), L-[U-14C]histidine (310 mCi/mmol), and L-[1-14C]histidine (52.2 mCi/mmol) [1]. Each tracer was added at 3 μCi to cultures containing both L-leucine (0.2%) and L-histidine hydrochloride (0.2%) to ensure optimal conditions for leuhistin production.

L-[U-14C]leucine incorporation achieved 1.80% efficiency, demonstrating that the complete carbon skeleton of leucine is incorporated into the leuhistin structure [1]. This high incorporation rate confirms leucine as a major structural component and indicates that the leucine-derived portion of the molecule undergoes minimal carbon loss during biosynthetic processing.

L-[1-14C]leucine incorporation showed dramatically reduced efficiency at 0.16%, representing approximately 10-fold lower incorporation compared to the uniformly labeled leucine [1]. This significant difference provides direct biochemical evidence for the elimination of the carboxyl carbon (C-1) from leucine during biosynthesis. The loss of the carboxyl carbon indicates a decarboxylation step occurs in the processing of leucine to generate the leucine-derived portion of leuhistin.

L-[U-14C]histidine incorporation demonstrated 2.17% efficiency, confirming that histidine serves as a significant structural contributor to leuhistin biosynthesis [1]. The incorporation level slightly exceeds that of uniformly labeled leucine, suggesting that histidine may be more efficiently processed or that multiple histidine-derived units might be incorporated.

L-[1-14C]histidine incorporation achieved the highest efficiency at 2.55%, indicating that the carboxyl carbon of histidine is retained in the final leuhistin structure [1]. This finding contrasts sharply with the leucine labeling pattern and suggests that the histidine carboxyl group may contribute to the carboxyl functionality present in the final leuhistin molecule.

Pathway validation through negative controls was accomplished by testing structurally related compounds that failed to support leuhistin biosynthesis. L-isoleucine, L-valine, L-ornithine hydrochloride, L-arginine hydrochloride, and imidazole all showed no significant incorporation or enhancement effects [1]. These negative results validate the pathway specificity and rule out alternative biosynthetic routes involving these structurally similar compounds.

Stereochemical validation was achieved through experiments with D-amino acids, which not only failed to enhance production but actually exhibited negative effects on leuhistin biosynthesis [1]. This stereochemical specificity confirms that the enzymatic machinery possesses strict substrate recognition requirements and cannot utilize D-configured amino acids as alternative substrates.

The isotopic labeling studies collectively establish a biosynthetic model where L-leucine undergoes decarboxylation to provide the branched aliphatic portion of leuhistin, while L-histidine contributes both its imidazole side chain and potentially its carboxyl group to the final structure [1]. The retention of the histidine carboxyl carbon suggests that this group may form the carboxylic acid functionality present in the final leuhistin molecule, while the leucine carboxyl is eliminated through decarboxylation.

Purity

XLogP3

Exact Mass

Appearance

Storage

Wikipedia

Dates

2: Yoshida S, Aoyagi T, Takeuchi T. Biosynthetic study of leuhistin, a new inhibitor of aminopeptidase M. J Antibiot (Tokyo). 1991 Jun;44(6):683-4. PubMed PMID: 1676999.

3: Aoyagi T, Yoshida S, Matsuda N, Ikeda T, Hamada M, Takeuchi T. Leuhistin, a new inhibitor of aminopeptidase M, produced by Bacillus laterosporus BMI156-14F1. I. Taxonomy, production, isolation, physico-chemical properties and biological activities. J Antibiot (Tokyo). 1991 Jun;44(6):573-8. PubMed PMID: 1676997.

4: Lijnen PJ, Petrov VV, Diaz-Araya G, Fagard RH. Reversal of angiotensin II-stimulated collagen gel contraction in cardiac fibroblasts by aminopeptidase inhibition. J Cardiovasc Pharmacol. 2005 Jan;45(1):68-73. PubMed PMID: 15613982.

5: Subirán N, Pinto FM, Agirregoitia E, Candenas L, Irazusta J. Control of APN/CD13 and NEP/CD10 on sperm motility. Asian J Androl. 2010 Nov;12(6):899-902. doi: 10.1038/aja.2010.82. Epub 2010 Sep 20. PubMed PMID: 20852652; PubMed Central PMCID: PMC3739077.

6: Daniel H, Adibi SA. Functional separation of dipeptide transport and hydrolysis in kidney brush border membrane vesicles. FASEB J. 1994 Jul;8(10):753-9. PubMed PMID: 8050675.

7: Lendeckel U, Scholz B, Arndt M, Frank K, Spiess A, Chen H, Roques BP, Ansorge S. Inhibition of alanyl-aminopeptidase suppresses the activation-dependent induction of glycogen synthase kinase-3beta (GSK-3beta) in human T cells. Biochem Biophys Res Commun. 2000 Jun 24;273(1):62-5. PubMed PMID: 10873564.

8: Masler EP. Aminopeptidases in Caenorhabditis elegans and Panagrellus redivivus: detection using peptide and non-peptide substrates. J Helminthol. 2002 Mar;76(1):45-52. PubMed PMID: 12018195.

9: Masler EP, Kovaleva ES, Sardanelli S. Aminopeptidase-like activities in Caenorhabditis elegans and the soybean cyst nematode, Heterodera glycines. J Helminthol. 2001 Sep;75(3):267-72. PubMed PMID: 11551317.

10: Fujii H, Nakajima M, Aoyagi T, Tsuruo T. Inhibition of tumor cell invasion and matrix degradation by aminopeptidase inhibitors. Biol Pharm Bull. 1996 Jan;19(1):6-10. PubMed PMID: 8820902.

11: Kocha T, Ohtsuka E, Funahashi T, Fukuda T, Aoyagi T, Wanda T, Takeuchi T. Suppression of splenic enzyme activities by administration of aminopeptidase N (CD13) inhibitors: relationship between actions in vivo and in vitro. J Enzyme Inhib. 1994;8(3):187-95. PubMed PMID: 7539487.

12: Noriega FG, Edgar KA, Bechet R, Wells MA. Midgut exopeptidase activities in Aedes aegypti are induced by blood feeding. J Insect Physiol. 2002 Feb;48(2):205-212. PubMed PMID: 12770120.

13: Yanagisawa J, Tsuda M, Ohkubo T, Hiyoshi M, Kamiguchi H, Tsukamoto H, Yamamura M, Kocha T, Aoyagi T. A new type of major aminopeptidase in bovine brain. Biochem Mol Med. 1996 Dec;59(2):161-8. PubMed PMID: 8986639.

14: Subirán N, Agirregoitia E, Valdivia A, Ochoa C, Casis L, Irazusta J. Expression of enkephalin-degrading enzymes in human semen and implications for sperm motility. Fertil Steril. 2008 May;89(5 Suppl):1571-7. Epub 2007 Oct 22. PubMed PMID: 17953966.

15: Yamamoto Y, Li YH, Huang K, Ohkubo I, Nishi K. Isolation and characterization of an alanyl aminopeptidase from rat liver cytosol as a puromycin-sensitive enkephalin-degrading aminopeptidase. Biol Chem. 1998 Jun;379(6):711-9. PubMed PMID: 9687021.

16: Konkoy CS, Davis TP. Regional metabolism of Met-enkephalin and cholecystokinin on intact ratbrain slices: characterization of specific peptidases. J Neurochem. 1995 Dec;65(6):2773-82. PubMed PMID: 7595577.

17: Brooks DR, Hooper NM, Isaac RE. The Caenorhabditis elegans orthologue of mammalian puromycin-sensitive aminopeptidase has roles in embryogenesis and reproduction. J Biol Chem. 2003 Oct 31;278(44):42795-801. Epub 2003 Aug 20. PubMed PMID: 12930831.

18: Yamamoto Y, Li YH, Ushiyama I, Nishimura A, Ohkubo I, Nishi K. Puromycin-sensitive alanyl aminopeptidase from human liver cytosol: purification and characterization. Forensic Sci Int. 2000 Sep 11;113(1-3):143-6. PubMed PMID: 10978616.

19: Sajid M, Isaac RE, Harrow ID. Purification and properties of a membrane aminopeptidase from Ascaris suum muscle that degrades neuropeptides AF1 and AF2. Mol Biochem Parasitol. 1997 Nov;89(2):225-34. PubMed PMID: 9364967.

20: Chang YW, Chen SC, Cheng EC, Ko YP, Lin YC, Kao YR, Tsay YG, Yang PC, Wu CW, Roffler SR. CD13 (aminopeptidase N) can associate with tumor-associated antigen L6 and enhance the motility of human lung cancer cells. Int J Cancer. 2005 Aug 20;116(2):243-52. PubMed PMID: 15812828.